molecular formula C22H19N3O3S3 B11634641 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11634641
M. Wt: 469.6 g/mol
InChI Key: FGBTVVGTYATOQB-VKAVYKQESA-N
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Description

This heterocyclic compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Z-configuration of the methylidene group bridging the thiazolidinone and pyridopyrimidinone rings .
  • 3-Methoxypropyl substituent on the thiazolidinone nitrogen, influencing solubility and electronic properties.
  • Thioxo and oxo groups in the thiazolidinone ring, enabling hydrogen bonding and tautomerism.

The compound’s molecular formula is inferred as C₂₄H₂₂N₄O₃S₃, with a molecular weight of 526.65 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors involved in inflammation or microbial pathogenesis .

Properties

Molecular Formula

C22H19N3O3S3

Molecular Weight

469.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O3S3/c1-28-13-7-12-25-21(27)17(31-22(25)29)14-16-19(30-15-8-3-2-4-9-15)23-18-10-5-6-11-24(18)20(16)26/h2-6,8-11,14H,7,12-13H2,1H3/b17-14-

InChI Key

FGBTVVGTYATOQB-VKAVYKQESA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidine ring and the phenylsulfanyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes. Additionally, the use of green chemistry principles, such as the use of less hazardous solvents and reagents, could be employed to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced forms of the compound.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The specific compound may demonstrate similar efficacy, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

Pyrido[1,2-a]pyrimidine derivatives have been investigated for their anticancer properties. The compound's ability to interact with DNA and inhibit tumor cell proliferation has been noted in preliminary studies. Further research could elucidate its mechanism of action and potential effectiveness against specific cancer types.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Compounds with similar structural motifs have been shown to inhibit enzymes such as kinases and proteases, which are crucial in various diseases including cancer and inflammatory conditions. Understanding the inhibitory potential of this compound could lead to the development of new therapeutic agents.

Neuroprotective Effects

Emerging research suggests that pyrido[1,2-a]pyrimidine derivatives may offer neuroprotective benefits. The compound's ability to cross the blood-brain barrier could be advantageous in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigating its neuroprotective mechanisms could open new avenues for treatment.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrido[1,2-a]pyrimidine derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiazolidin moieties exhibited enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Efficacy

A recent investigation focused on the anticancer properties of pyrido[1,2-a]pyrimidine derivatives against breast cancer cell lines. The study revealed that specific derivatives induced apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications for this compound.

Case Study 3: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition profile of several pyrido[1,2-a]pyrimidines. The findings indicated that these compounds effectively inhibited certain kinases involved in cancer progression, highlighting their potential as targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Variations and Substituent Effects

Compound Name / ID Key Structural Differences Impact on Properties
Target Compound (ID: 442868-08-8) Baseline structure with 3-methoxypropyl and phenylsulfanyl groups Moderate lipophilicity (LogP ≈ 3.2), potential for kinase inhibition
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one sec-Butyl instead of 3-methoxypropyl Increased hydrophobicity (LogP ≈ 3.8); reduced solubility in polar solvents
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methoxyethyl and phenylethylamino groups Enhanced hydrogen bonding capacity; possible improved bioavailability
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Allyl and ethylamino substituents Higher reactivity (allyl group); potential for covalent binding to targets

Key Research Findings

Structure-Activity Relationship (SAR): The 3-methoxypropyl group balances lipophilicity and solubility, critical for oral bioavailability . Replacement with sec-butyl (LogP +0.6) improves antimicrobial activity but reduces water solubility by ~40% . Phenylsulfanyl vs. ethylamino substituents shift selectivity: sulfanyl groups favor kinase targets, while amino groups enhance anti-inflammatory effects .

Computational Insights: Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to CDK2 kinase, driven by thiazolidinone-thioxo interactions . Similar compounds (e.g., triazolopyridines) show overlapping target profiles, suggesting conserved pharmacophores .

Synthetic Challenges:

  • Microwave-assisted synthesis reduces reaction time (4 hrs vs. 24 hrs conventional) but risks decomposition above 100°C .
  • Crystallographic data (SHELXL-refined) confirm Z-configuration, critical for maintaining planar geometry .

Biological Activity

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule with a complex structure that suggests potential biological activity. Its unique combination of thiazolidinone and pyridopyrimidinone moieties indicates possible applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O4S2
  • Molecular Weight : 446.5 g/mol
  • IUPAC Name : (5Z)-3-(3-methoxypropyl)-5-[(2-(phenylsulfanyl)-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • InChI Key : YMDOHXSPQZQCIR-SQFISAMPSA-N

This compound's structure includes a thiazolidinone ring, a pyridopyrimidinone core, and a phenylsulfanyl group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
80.004–0.030.008–0.06En. cloacae
110.0150.30S. aureus
120.0150.20E. coli
10.0150.30B. cereus

The most active compound exhibited an MIC of 0.004 mg/mL , significantly outperforming traditional antibiotics such as ampicillin and streptomycin by factors of 10–50 times . The structure–activity relationship indicates that modifications in the thiazolidinone moiety can enhance antimicrobial potency.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity:

Table 2: Antifungal Activity Overview

CompoundMIC (mg/mL)Most Sensitive Fungi
150.004–0.06T. viride
--A. fumigatus

The antifungal efficacy was noted to be good to excellent, with the most sensitive fungal species being T. viride .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It might interact with receptors to modulate their activity, influencing various signaling pathways.
  • Structural Interactions : The presence of the phenylsulfanyl group may enhance lipophilicity, aiding in membrane penetration and increasing bioavailability.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to the thiazolidinone framework:

  • Antimicrobial Evaluation : A study published in the Journal of Antibiotics highlighted that derivatives similar to our compound exhibited potent antibacterial effects against a range of pathogens .
  • Structure–Activity Relationship Analysis : Research indicated that substituents on the thiazolidinone ring significantly affect antibacterial potency, suggesting avenues for further optimization .
  • Docking Studies : Computational studies have shown that these compounds can effectively bind to bacterial enzymes, providing insights into their potential as lead compounds for drug development .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including cyclocondensation, thiazolidinone ring formation, and functionalization of the pyridopyrimidinone scaffold. Key steps include:

  • Thiazolidinone formation : Reacting a Schiff base intermediate with 2-mercaptoacetic acid under reflux in ethanol to introduce the thioxo group .
  • Cross-coupling reactions : Optimizing catalyst systems (e.g., Pd-based catalysts) for regioselective introduction of the phenylsulfanyl group .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol or methanol improves green chemistry metrics . Yield optimization requires monitoring reaction time (e.g., 3–6 hours for cyclization) and temperature (60–80°C for thiazolidinone formation) using Design of Experiments (DoE) to identify interactions between variables .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify the Z-configuration of the methylidene group and substitution patterns on the pyridopyrimidinone ring. Aromatic protons in the phenylsulfanyl group appear as distinct doublets (~7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak and fragmentation patterns, particularly for the thioxo-thiazolidinone moiety .
  • X-ray crystallography : SHELX software refines crystallographic data to resolve ambiguities in bond lengths and angles, especially for the thiazolidinone ring and stereochemistry .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved during structural refinement?

  • Use SHELXL for least-squares refinement with constraints for thermal motion of flexible groups like the 3-methoxypropyl chain .
  • Apply the Flack parameter to verify enantiopurity if chiral centers are present, avoiding false polarity indications in near-centrosymmetric structures .
  • Cross-validate with WinGX -generated ORTEP diagrams to visualize anisotropic displacement ellipsoids and identify potential twinning or disorder .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Scaffold diversification : Systematically modify substituents (e.g., methoxypropyl vs. ethoxyethyl groups) and evaluate effects on bioactivity using multivariate analysis .
  • Biological assays : Pair in vitro testing (e.g., antimicrobial activity via MIC assays) with computational docking studies to correlate substituent electronic profiles with target binding (e.g., enzyme active sites) .
  • Statistical modeling : Use DoE to optimize reaction parameters (e.g., temperature, stoichiometry) for synthesizing analogs, reducing experimental runs by 30–50% .

Q. How can researchers address discrepancies in biological activity data across different studies?

  • Control experiments : Validate assay conditions (e.g., pH, solvent) to rule out artifacts. For example, DMSO concentrations >1% may inhibit bacterial growth, skewing antimicrobial results .
  • Data normalization : Apply inferential statistics (e.g., ANOVA with post-hoc Tukey tests) to compare activity across studies, accounting for batch-to-batch variability in compound purity .
  • Meta-analysis : Aggregate data from multiple sources (e.g., PubChem bioassays) to identify consensus trends in bioactivity .

Q. What strategies are effective for regioselective functionalization of the pyridopyrimidinone core?

  • Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions (e.g., C-2 or C-4) before introducing electrophiles .
  • Protecting groups : Temporarily block reactive sites (e.g., thioxo group with Boc-protected amines) during cross-coupling reactions .
  • Microwave-assisted synthesis : Enhance regioselectivity in heterocyclic ring formation by reducing side reactions through rapid, controlled heating .

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